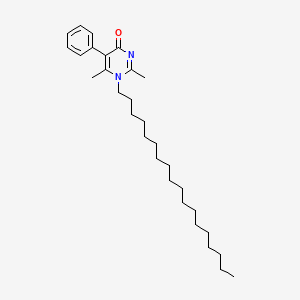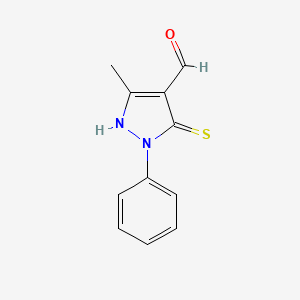![molecular formula C13H11F2NO3S2 B10885495 (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)
(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic molecule characterized by its complex structure, which includes a thiazolone ring, a difluoromethoxy group, and a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions. This cyclization reaction forms the core thiazolone structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction between the thiazolone and a methoxybenzaldehyde derivative. This step often requires a catalyst such as piperidine and is conducted under reflux conditions.
Addition of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用機序
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The difluoromethoxy and methoxy groups play crucial roles in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-{[4-(TRIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 5-{[4-(METHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
Compared to similar compounds, 5-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications.
特性
分子式 |
C13H11F2NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(5E)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11F2NO3S2/c1-16-11(17)10(21-13(16)20)6-7-3-4-8(19-12(14)15)9(5-7)18-2/h3-6,12H,1-2H3/b10-6+ |
InChIキー |
SAAGJTKBPGEAOC-UXBLZVDNSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
![N'-{(E)-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10885467.png)

![6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10885478.png)
![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)


